[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid

Polyimide Synthesis Thermomechanical Properties Isomer Comparison

Researchers requiring isomerically pure tetracarboxylic acid building blocks for advanced polymers face unpredictable material performance from isomeric mixtures. s-BPTA (CAS 22803-05-0) provides the exact 3,3',4,4'-substitution pattern essential for rigid, planar architectures. • Low-CTE polyimides: s-BPDA-derived films maintain mechanical integrity >400°C for flexible electronics & aerospace composites. • High-porosity MOFs: UoC-series frameworks achieve >1200 m²/g for gas storage & CO₂ capture. • Reliable supply: Consistent ≥97% purity; ambient-temperature global shipping.

Molecular Formula C16H10O8
Molecular Weight 330.24 g/mol
CAS No. 22803-05-0
Cat. No. B1269303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid
CAS22803-05-0
Molecular FormulaC16H10O8
Molecular Weight330.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C16H10O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
InChIKeyLFBALUPVVFCEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid: Procurement & Specifications


[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid (CAS 22803-05-0, also known as 3,3',4,4'-biphenyltetracarboxylic acid, H4bptc, or s-BPTA) is a rigid, symmetrical tetracarboxylic acid building block featuring a biphenyl core with four carboxylic acid groups at the 3,3',4,4' positions . It is a critical precursor to 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), a high-performance monomer used extensively in the synthesis of polyimides and metal-organic frameworks (MOFs) . The compound exhibits a molecular formula of C16H10O8, a molecular weight of 330.24 g/mol, a melting point >300°C, and a density of 1.6±0.1 g/cm3 . Its rigid, planar structure imparts unique thermomechanical properties to derived polymers and frameworks, making it a key differentiator in advanced material applications.

S
Building Block
Symmetric biphenyl tetracarboxylic acid precursor
D
Derivative Use
Converted to s-BPDA dianhydride for polyimide and MOF synthesis
T
Property Profile
Rigid, planar structure for high thermomechanical performance
I
Industrial Relevance
Established monomer for low-CTE flexible electronics films

Substitution Risks for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid


While several biphenyl tetracarboxylic acid isomers exist, their substitution patterns critically alter the steric and electronic environment of the resulting materials. The 3,3',4,4'-substitution pattern (symmetric, s-BPDA) yields a rigid, linear, and planar structure that is distinct from its asymmetric (e.g., 2,3,3',4'-BPDA, a-BPDA) or differently substituted (e.g., 2,2',5,5'-BPTC) counterparts. These structural differences directly translate into divergent polymerization reactivities, polymer chain packing, crystallinity, glass transition temperatures (Tg), solubility, and mechanical performance [1][2]. Furthermore, the dianhydride derived from this specific isomer is the established industrial standard for high-performance polyimide films used in flexible electronics, owing to its unique combination of low coefficient of thermal expansion (CTE) and high thermal stability [3]. Therefore, substituting the 3,3',4,4'-isomer with an alternative tetracarboxylic acid will result in materials with unpredictable and likely inferior performance in these critical applications.

Target Isomer
3,3',4,4'-symmetric substitution yields rigid, linear, planar structure
Isomer Mismatch
Asymmetric isomers may shift polymer crystallinity, Tg, and solubility
Established Standard
s-BPDA dianhydride is the industrial benchmark for low-CTE polyimide films
Performance Deviation
Alternative tetracarboxylic acids may not reproduce low-CTE and high thermal stability
Isomer-dependent polymerization reactivity and chain packing can limit direct substitution in flexible electronics and aerospace applications.

Comparative Evidence: [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid vs. Analogs


Thermomechanical Comparison: s-BPDA vs. a-BPDA

Polyimides derived from the symmetric 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) exhibit a distinct and often superior thermomechanical profile compared to those from its asymmetric isomers, 2,3,3',4'-BPDA (a-BPDA) and 2,2',3,3'-BPDA (i-BPDA). For para-diamine-based polyimides, the glass transition temperature (Tg) follows the order s-BPDA-PI < a-BPDA-PI < i-BPDA-PI [1][2]. However, the s-BPDA-based polymer provides a unique balance of high rigidity and processability, characterized by a distinct annealing behavior. For example, s-BPDA/PDA film annealed at 350°C shows a lower Tg than a-BPDA/PDA, but when annealed at 400°C, the s-BPDA/PDA film exhibits no distinct Tg in the E' curve, indicating a higher degree of crystallinity and superior high-temperature dimensional stability [2].

Thermomechanical comparison
Head-to-head
s-BPDA/PDA film annealed at 400°C shows no distinct Tg in E' curve, indicating higher crystallinity vs. a-BPDA/PDA Tg of 410°C.
Supports higher-temperature dimensional stability review
Annealing at 400°C; para-diamine-based polyimide films
Polyimide Synthesis Thermomechanical Properties Isomer Comparison

Polyimide Solubility: s-BPDA vs. a-BPDA

The substitution pattern on the biphenyl core directly impacts the solubility of the resulting polyimides, a key factor for solution-based processing techniques. The symmetric s-BPDA yields polymers with significantly lower solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) compared to its asymmetric isomers [1]. This property is crucial for applications requiring solvent resistance, such as coatings and films in harsh chemical environments.

Polyimide solubility
Head-to-head
Solubility order in NMP: i-BPDA-PI > a-BPDA-PI > s-BPDA-PI. s-BPDA yields the lowest solubility.
Supports chemical resistance and solvent-resistance screening
Solubility tested in N-methyl-2-pyrrolidone
Polyimide Processing Solubility Isomer Comparison

CTE for Flexible Electronics: s-BPDA vs. PMDA

A critical performance metric for polyimide films used in flexible printed circuits (FPCs) is the coefficient of thermal expansion (CTE). A CTE closely matching that of copper foil (approximately 17 ppm/°C) is essential to prevent warping and delamination during thermal cycling. Polyimides based on s-BPDA are specifically valued for their ability to achieve a low CTE that can be tuned to match copper [1][2]. In contrast, the industry standard PMDA-ODA (Kapton) typically has a higher CTE. For example, s-BPDA-PDA films can achieve an in-plane CTE as low as 4.3 ppm/°C [2], enabling the design of copolymers with an overall CTE matched to copper.

CTE for flexible electronics
Cross-study
s-BPDA-PDA in-plane CTE = 4.3 ppm/°C, significantly lower than typical PMDA-ODA CTE of 20–30 ppm/°C.
Supports low-CTE film design for copper-clad laminates
Acid-derived s-BPDA-PDA film; CTE matching copper is critical for FPC reliability
Flexible Electronics Coefficient of Thermal Expansion Polyimide Film

MOF Surface Area: Non-Fluorinated vs. Fluorinated Linker

In the construction of Metal-Organic Frameworks (MOFs), the use of 3,3',5,5'-biphenyltetracarboxylate (BPTC4-) linkers, an analog of the target compound, yields high porosity. However, fluorination of the linker has been shown to significantly alter the resulting MOF's specific surface area. A direct comparison of Cu-based MOFs built from non-fluorinated and fluorinated BPTC4- linkers reveals that the non-fluorinated version can achieve a higher BET surface area [1].

MOF surface area
Head-to-head
Non-fluorinated linker analog achieves 8.1% higher BET surface area than di-fluorinated analog (1256 vs. 1162 m²/g).
Supports linker selection for maximizing MOF porosity
Cu2 paddlewheel MOFs; N₂ sorption at 77K
Metal-Organic Frameworks BET Surface Area Fluorination Effect

s-BPDA Dianhydride: Industrial Synthesis Yield

The industrial value of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid is largely realized through its conversion to the corresponding dianhydride (s-BPDA). A patent describes a high-yield, scalable process for this transformation [1]. This demonstrates a well-established and efficient industrial route, a key procurement consideration for large-scale manufacturing.

s-BPDA dianhydride synthesis yield
Supporting evidence
Reported yield of 96.33 wt% for conversion of the acid to s-BPDA dianhydride.
Supports supply-chain and process scalability review
Patented dehydration and purification process
Synthesis Process Chemistry Dianhydride Production

Applications of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid


Polyimide Films for Flexible Electronics

This is the dominant industrial application for the dianhydride derivative (s-BPDA) of this compound. The unique low coefficient of thermal expansion (CTE) of s-BPDA-based polyimides allows for the production of flexible circuit boards where the polymer film and copper foil expand and contract at similar rates during thermal cycling, preventing warping and ensuring long-term reliability [1]. The high thermal stability and chemical resistance further make it ideal for demanding environments in consumer electronics, aerospace, and automotive sectors.

MOFs for Gas Adsorption and Separation

As a rigid, tetratopic linker, [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid is an excellent building block for constructing porous MOFs. The resulting frameworks, such as those in the UoC series, exhibit high specific surface areas (e.g., >1200 m2·g–1) [2]. These materials are investigated for applications in gas storage (H2, CH4), carbon dioxide capture, and separation of industrial gas mixtures, where the high porosity and tunable pore chemistry derived from the BPTC linker are critical.

Matrix Polymer for High-Temperature Composites

The exceptional thermo-oxidative stability and high glass transition temperature (Tg) of s-BPDA-based polyimides make them excellent matrix materials for advanced composites used in jet engines and aerospace structures. As demonstrated, s-BPDA-based polymers can maintain their mechanical properties at temperatures exceeding 400°C, where other high-performance polymers would fail [3]. They are also used as protective coatings in harsh chemical and high-temperature environments.

Application
Selection Property
Validation Focus
Polyimide films for flexible electronics
Low in-plane CTE and high thermal stability
CTE matching to copper foil; annealing-dependent crystallinity
MOFs for gas adsorption and separation
Rigid tetratopic linker geometry
BET surface area and pore chemistry tuning
High-temperature composite matrices
Thermo-oxidative stability and high Tg
Mechanical integrity above 400°C; solvent resistance

Technical Documentation Hub

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38 linked technical documents
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